alpha-Methylomuralide

Übersicht

Beschreibung

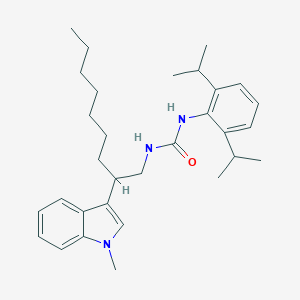

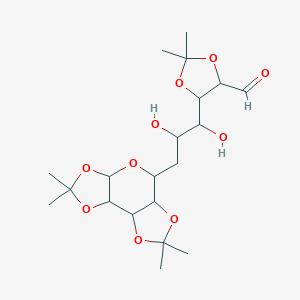

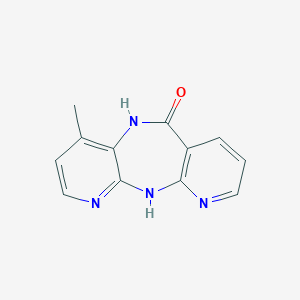

Alpha-Methylomuralide (AMO) is a natural product that was first isolated from the marine sponge, Xestospongia sp. It has been found to have a wide range of biological activities and has potential as a drug lead compound. We will also list future directions for research on this promising compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Inhibition Properties

- Alpha-methylomuralide has been the focus of synthesis research, resulting in a more efficient, practical, and scalable method. This improved synthesis technique is advantageous for producing alpha-methylomuralide in quantities suitable for in vivo investigations, especially due to its role as a selective inhibitor of proteasomes (Saravanan & Corey, 2003).

Application in Infection Control

- Research has explored the use of methyl alpha-D-mannopyranoside, a competitor inhibitor of mannose binding by Escherichia coli, in preventing urinary tract infections in mice. This study highlights the potential of similar compounds in controlling bacterial colonization (Aronson et al., 1979).

Impact on Sugar Transport Studies

- Alpha-Methyl-D-glucoside has been utilized to investigate the mechanism of sugar transport and its alteration by compounds like maleic acid. This offers insights into the metabolic pathways and transport mechanisms in renal tubules (Roth et al., 1976).

Insights into Metabolic Engineering

- Studies involving methyl alpha-glucoside (alpha-MG), a glucose analog, have contributed to our understanding of metabolic fluxes in Escherichia coli. This work is crucial in developing strategies for metabolic manipulation, which can have broader implications in biotechnology and medicine (Berríos-Rivera et al., 2000).

Medical Applications of Related Compounds

- Alpha-methylnorepinephrine, a selective alpha2-adrenergic agonist, has been studied for its role in cardiopulmonary resuscitation, offering alternative vasopressor agents and insights into postresuscitation myocardial function and survival (Sun et al., 2001).

Eigenschaften

IUPAC Name |

(1R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4,4-dimethyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-5(2)6(13)11-7(16-9(11)15)10(3,4)8(14)12-11/h5-7,13H,1-4H3,(H,12,14)/t6-,7-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIBAAAUUBBTJU-OKTBNZSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C12C(C(C(=O)N1)(C)C)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@]12[C@H](C(C(=O)N1)(C)C)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441085 | |

| Record name | alpha-Methylomuralide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Methylomuralide | |

CAS RN |

215232-00-1 | |

| Record name | alpha-Methylomuralide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

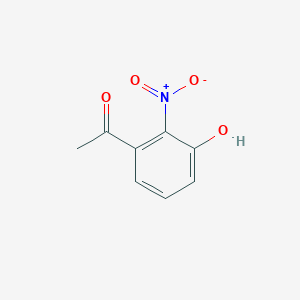

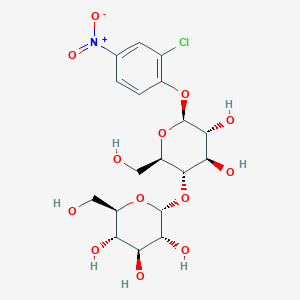

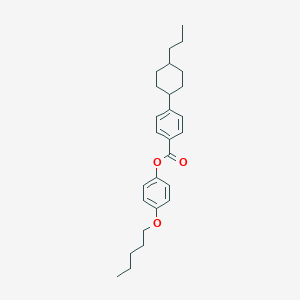

![methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate](/img/structure/B122494.png)